(3-(3-Morpholinopropoxy)phenyl)boronic acid
Overview
Description
(3-(3-Morpholinopropoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C₁₃H₂₀BNO₄. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinopropoxy group.
Mechanism of Action
Target of Action
The primary target of (3-(3-Morpholinopropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in two main steps: oxidative addition and transmetalation .
- The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . The this compound, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Furthermore, the compound is relatively stable and environmentally benign, suggesting that it may be resistant to degradation in various environmental conditions .
Biochemical Analysis
Biochemical Properties
(3-(3-Morpholinopropoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes such as serine proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site serine residues. The boronic acid group of this compound forms a tetrahedral boronate ester with the hydroxyl group of the serine residue, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream cellular processes such as cell proliferation, differentiation, and apoptosis. Moreover, this compound has been reported to impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound interacts with nucleophilic groups such as hydroxyl and amino groups present in enzymes and other proteins. This interaction results in the formation of a boronate ester or amide, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. The compound’s ability to form reversible covalent bonds allows for dynamic regulation of biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. Long-term studies have shown that this compound can have sustained effects on cellular function, with some studies reporting persistent enzyme inhibition and altered cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with 3-morpholinopropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholinopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-(3-Morpholinopropoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Phenylboronic acid: Similar structure but lacks the morpholinopropoxy group, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid: Contains a dioxaborolane group, offering different reactivity and stability profiles.
Uniqueness: (3-(3-Morpholinopropoxy)phenyl)boronic acid is unique due to the presence of the morpholinopropoxy group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
IUPAC Name |
[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSLZSEOJFCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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